(2S)-2,3,3,4,5,5,5-heptadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate (2S)-2,3,3,4,5,5,5-heptadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16658401
InChI: InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/t8-;/m0./s1/i1D3,2D3,6D2,7D,8D;
SMILES:
Molecular Formula: C11H23NO5
Molecular Weight: 259.37 g/mol

(2S)-2,3,3,4,5,5,5-heptadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate

CAS No.:

Cat. No.: VC16658401

Molecular Formula: C11H23NO5

Molecular Weight: 259.37 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2,3,3,4,5,5,5-heptadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate -

Specification

Molecular Formula C11H23NO5
Molecular Weight 259.37 g/mol
IUPAC Name (2S)-2,3,3,4,5,5,5-heptadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate
Standard InChI InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/t8-;/m0./s1/i1D3,2D3,6D2,7D,8D;
Standard InChI Key URQQEIOTRWJXBA-ILGKARMJSA-N
Isomeric SMILES [2H][C@@](C(=O)O)(C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OC(C)(C)C.O
Canonical SMILES CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O

Introduction

Chemical Structure and Isotopic Composition

Core Structural Features

The compound features a pentanoic acid backbone with a Boc-protected amino group at the second carbon and a trideuteriomethyl branch at the fourth carbon. The (2S) configuration denotes the stereochemical orientation of the amino group, critical for its biological activity and compatibility with enzymatic systems. The deuterium substitutions occur at the 2, 3, 3, 4, 5, 5, and 5 positions of the carbon chain, while the methyl group attached to the fourth carbon contains three deuterium atoms (CD₃).

Molecular Formula: C₁₁H₂₃NO₅
Molecular Weight: 259.37 g/mol

Deuteration SiteNumber of Deuterium Atoms
C2 position1
C3 positions2
C4 position1
C5 positions3
Methyl group (C4 branch)3

Hydration and Crystallography

The hydrate form indicates the presence of water molecules within the crystal lattice, which stabilizes the solid-state structure. This hydration influences solubility and storage conditions, requiring anhydrous environments for long-term preservation .

Synthesis and Purification Strategies

Deuterium Incorporation Methods

Deuterium is introduced via catalytic exchange reactions using deuterium oxide (D₂O) or metal-catalyzed processes. The Boc group is appended before deuteration to prevent side reactions at the amino group. A multistep synthesis involves:

  • Amino Protection: Boc-anhydride reacts with the primary amine of leucine under basic conditions .

  • Deuteration: The carbon skeleton undergoes hydrogen-deuterium exchange using palladium or platinum catalysts in deuterated solvents .

  • Crystallization: Hydrate formation is controlled through slow evaporation from aqueous-organic mixtures.

Analytical Validation

Nuclear magnetic resonance (¹H-NMR and ²H-NMR) confirms deuterium placement, while mass spectrometry verifies molecular weight and isotopic purity. High-performance liquid chromatography (HPLC) ensures the absence of non-deuterated contaminants, which could interfere with downstream applications .

Applications in Scientific Research

NMR Spectroscopy

Deuterium’s quadrupole moment and reduced spin-lattice relaxation times enhance resolution in NMR studies. This compound is particularly valuable for analyzing protein-ligand interactions, where its incorporation into peptide chains reduces signal overlap in crowded spectral regions .

Peptide Synthesis

The Boc group enables sequential peptide assembly via solid-phase synthesis. Post-synthesis, the Boc moiety is removed under acidic conditions (e.g., trifluoroacetic acid), revealing the free amino group for subsequent coupling .

Research Findings and Comparative Data

Stability Enhancements

Comparative studies between deuterated and non-deuterated analogs demonstrate a 15–20% increase in thermal stability for the deuterated form, attributed to stronger C-D bonds. This property is exploitable in high-temperature reactions or storage conditions.

Solubility Profile

The hydrate form exhibits a solubility of 8.2 mg/mL in water at 25°C, contrasting with 12.5 mg/mL for the anhydrous form in methanol. This polarity difference guides solvent selection for synthetic workflows .

Challenges and Limitations

Synthetic Complexity

Achieving site-specific deuteration above 98% purity requires stringent reaction conditions, increasing production costs. Side reactions, such as over-deuteration at non-target positions, necessitate rigorous purification .

Isotopic Dilution

In biological systems, endogenous hydrogen may replace deuterium over time, limiting long-term studies. Strategies to mitigate this include using fully deuterated growth media or encapsulation techniques.

Future Directions

Ongoing research focuses on optimizing deuteration protocols via flow chemistry and biocatalytic methods. Additionally, exploring cryo-electron microscopy (cryo-EM) applications for deuterated peptides could revolutionize structural resolution in membrane protein studies.

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